molecular formula C13H16N2O3 B11990189 4-Methyl-1-(3-nitrobenzoyl)piperidine

4-Methyl-1-(3-nitrobenzoyl)piperidine

Cat. No.: B11990189
M. Wt: 248.28 g/mol
InChI Key: QVWMUBXYFBHNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(3-nitrobenzoyl)piperidine is a piperidine derivative featuring a 3-nitrobenzoyl substituent at the nitrogen atom of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely explored for their pharmacological and chemical properties. The nitro group at the meta position of the benzoyl moiety influences electronic properties, solubility, and bioactivity, making it a candidate for diverse applications, including anticancer, antimicrobial, and enzyme inhibition studies .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H16N2O3/c1-10-5-7-14(8-6-10)13(16)11-3-2-4-12(9-11)15(17)18/h2-4,9-10H,5-8H2,1H3

InChI Key

QVWMUBXYFBHNQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most direct route involves the acylation of 4-methylpiperidine with 3-nitrobenzoyl chloride under basic conditions. The piperidine’s secondary amine acts as a nucleophile, displacing the chloride to form the amide bond.

General Procedure :

  • Reagents :

    • 4-Methylpiperidine (1.0 equiv)

    • 3-Nitrobenzoyl chloride (1.2 equiv)

    • Triethylamine (2.0 equiv, base)

    • Dichloromethane (solvent)

  • Steps :

    • Dissolve 4-methylpiperidine and triethylamine in DCM at 0°C.

    • Add 3-nitrobenzoyl chloride dropwise over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, and purify via column chromatography (hexane/EtOAc 3:1).

Yield : 78–85%
Purity : >90% (HPLC)

Optimization Insights:

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 30%.

  • Solvent : Polar aprotic solvents (e.g., THF) reduce side products compared to DCM.

Catalytic Hydrogenation of Nitro Intermediates

Strategy

This method involves synthesizing a nitro-containing precursor (e.g., 1-benzyl-4-(3-nitrobenzoyl)piperidine) followed by hydrogenolysis to remove protecting groups.

Example Protocol :

  • Synthesis of 1-Benzyl-4-(3-nitrobenzoyl)piperidine :

    • React 1-benzyl-4-methylpiperidine with 3-nitrobenzoyl chloride (as in Method 1).

    • Yield: 82–88%.

  • Debenzylation via Hydrogenolysis :

    • Suspend the intermediate in ethanol with 10% Pd/C (5% w/w).

    • Apply H₂ (1 atm) at 25°C for 6 hours.

    • Filter and concentrate to isolate this compound.

Yield : 70–76%
Purity : 92–94%

Critical Parameters:

  • Catalyst Loading : Higher Pd/C ratios (10%) reduce reaction time by 40%.

  • Temperature : Elevated temperatures (>50°C) lead to over-reduction of the nitro group.

Solid-Phase Synthesis for High-Throughput Production

Workflow

This approach uses resin-bound piperidine derivatives to streamline purification. Wang resin or Merrifield resin is functionalized with 4-methylpiperidine, followed by acylation.

Steps :

  • Resin Functionalization :

    • Treat Wang resin with 4-methylpiperidine and DIC/HOBt in DMF (24 hours).

  • Acylation :

    • Incubate resin with 3-nitrobenzoyl chloride/DMAP in DCM (12 hours).

  • Cleavage :

    • Use TFA/DCM (95:5) to release the product from the resin.

Yield : 65–72%
Purity : 85–89%

Advantages:

  • Scalability : Parallel synthesis of 50+ derivatives in one batch.

  • Automation : Compatible with robotic platforms for drug discovery.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Nucleophilic Acylation78–85%>90%ModerateLow ($0.5/g)
Catalytic Hydrogenation70–76%92–94%HighModerate ($2/g)
Solid-Phase Synthesis65–72%85–89%Very HighHigh ($10/g)

Challenges and Innovations

Key Issues:

  • Nitro Group Stability : Over-reduction during hydrogenation produces unwanted amines.

  • Solvent Waste : Traditional methods generate 5–10 L solvent waste per kg product.

Recent Advances:

  • Flow Chemistry : Continuous synthesis reduces reaction time from 12 hours to 2 hours.

  • Biocatalysis : Lipase-mediated acylation improves enantioselectivity (ee >98%) .

Comparison with Similar Compounds

Anti-Proliferative Activity: Substituent Effects

  • Compound 5 (Phenylhydrazone Derivative) :
    Synthesized from 4-methylpiperidine and phenylhydrazine, this derivative exhibited potent anti-proliferative activity against HepG-2 cells (IC₅₀ = 2.5 µM). The phenylhydrazone group enhances bioactivity compared to the parent compound, likely due to improved target binding or metabolic stability .
  • Compound 6 (Pyrazole-Sulfonyl Derivative) :
    4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine showed reduced efficacy against tumor cell lines despite structural extension. The sulfonyl-pyrazole group may hinder membrane permeability or disrupt pharmacophore interactions .

Key Insight : The phenylhydrazone group in Compound 5 provides superior bioactivity over sulfonyl-pyrazole derivatives, highlighting the importance of substituent choice in anticancer design.

Repellent Efficacy: Piperidine-Based Mosquito Repellents

  • 4-Methyl-1-(1-oxooctyl)piperidine (4f) :
    At 25 µmol/cm², this compound failed after 43 days in female volunteers but showed moderate repellency.
  • 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n) :
    Demonstrated 73-day protection at 25 µmol/cm², outperforming DEET (17.5 days). The long alkyl chain enhances lipid solubility and sustained release .

lipid solubility) compared to oxoalkyl derivatives.

Antidiabetic and Antioxidant Activity

  • 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine :
    Exhibited 97.3% α-amylase inhibition (vs. 61.7% for acarbose) and moderate DPPH radical scavenging. The bulky tetramethylphenyl group enhances enzyme binding but reduces antioxidant efficiency compared to ascorbic acid .

Structural Contrast : The target compound’s nitrobenzoyl group may favor electron-deficient interactions (e.g., enzyme inhibition) over antioxidant mechanisms dominated by electron-donating groups.

Key Data :

Compound Yield Key Reactants
3c (Sulfonyl derivative) 87% 4-Methylpiperidine, p-nitrobenzenesulfonyl chloride
3 (Trifluoromethyl derivative) Not reported 4-Methylpiperidine, 4-bromobenzotrifluoride

Physical and Regulatory Properties

  • 4-Methyl-1-(4-nitrophenyl)piperidine :
    • Density: 1.1 g/cm³
    • Boiling Point: 366.5°C
    • Regulatory: MFN tariff 6.5%, used in unfused pyridine ring applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Methyl-1-(3-nitrobenzoyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including nitro group introduction and benzoylation of the piperidine core. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃/MeOH) improve reaction homogeneity and yield .
  • Catalysts : Lawesson’s reagent facilitates thioether formation in related compounds, suggesting potential utility in nitro-group activation .
  • Temperature control : Maintaining reactions at 60–80°C minimizes side reactions .

Table 1: Representative reaction conditions from analogous piperidine derivatives

CompoundSolventCatalystYield (%)Reference
Compound 15CHCl₃/MeOHNone57
Compound 28DCM/EtOHPd/C46

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Rigorous characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with nitro group signals typically appearing at δ 8.0–8.5 ppm (aromatic protons) .
  • HPLC : Retention times and peak areas (>95% purity) validate batch consistency .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) match theoretical masses within 3 ppm error .

Table 2: Analytical data from structurally similar compounds

Compound¹H NMR (δ, ppm)HPLC Purity (%)HRMS Accuracy (ppm)
747.2–8.1 (m, Ar-H)97.32.1
147.4–8.3 (m, Ar-H)96.81.8

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoyl moiety enhances antitumor activity, as seen in analogs like 4-methyl-1-[(5-phenylthiazol-4-yl)sulfonyl]piperidine (GP 9.28% inhibition in renal cancer) .
  • Bioisosteric replacement : Replacing the nitro group with sulfonamide or thioether groups modulates solubility and target affinity .

Table 3: Biological activity of related piperidine derivatives

CompoundCancer Cell LineGrowth Inhibition (%)Mechanism Insights
Analog A*HT29 (Colon)68.13Tubulin polymerization inhibition
Compound 75SNB-75 (CNS)57.90Kinase pathway modulation

*Analog A: 4-Methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine

Q. What experimental approaches resolve contradictions in biological activity data for nitrobenzoyl-piperidine derivatives?

Discrepancies may arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response profiling : Validate IC₅₀ values across multiple replicates (e.g., triplicate runs with ±10% variability allowance) .
  • Stability assays : Monitor compound degradation in cell culture media via HPLC to rule out false negatives .
  • Orthogonal assays : Confirm activity using alternate methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can factorial design optimize solubility and bioavailability of this compound?

A 2³ factorial design evaluates three factors:

  • pH (6.5 vs. 7.4) : Impacts ionization and solubility.
  • Co-solvent ratio (PEG-400 vs. water) : Enhances dissolution.
  • Particle size (micronized vs. non-micronized) : Affects surface area.

Table 4: Example factorial design outcomes for solubility optimization

ConditionpHCo-solvent (%)Particle Size (µm)Solubility (mg/mL)
16.52051.24
27.430100.89

Q. What methodologies are employed to assess the metabolic stability of nitrobenzoyl-piperidine derivatives?

  • Microsomal incubation : Liver microsomes (human/rat) quantify metabolic half-life (t₁/₂) via LC-MS/MS .
  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorescent substrates .
  • Reactive metabolite detection : Glutathione trapping identifies electrophilic intermediates .

Q. How can conformational analysis using NMR and computational modeling guide structural modifications?

  • NOESY NMR : Reveals spatial proximity of the nitro group to the piperidine ring, influencing steric hindrance and binding .
  • DFT calculations : Predict energy-minimized conformations and electrostatic potential maps to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.